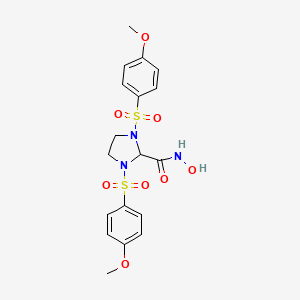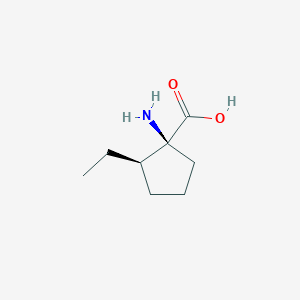
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring, a carboxamide group, and two methoxyphenyl sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole-based structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Another class of imidazole derivatives with valuable pharmaceutical properties.
Uniqueness
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxyphenyl sulfonyl groups, in particular, contribute to its potent enzyme inhibitory properties and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
203915-60-0 |
|---|---|
Molekularformel |
C18H21N3O8S2 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]imidazolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O8S2/c1-28-13-3-7-15(8-4-13)30(24,25)20-11-12-21(18(20)17(22)19-23)31(26,27)16-9-5-14(29-2)6-10-16/h3-10,18,23H,11-12H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
IFUFBKYZHPAPTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)

![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)

![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
